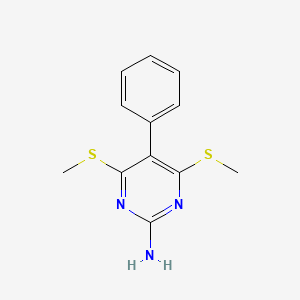
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of two methylsulfanyl groups at positions 4 and 6, and a phenyl group at position 5 of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloropyrimidine.
Substitution Reaction: The dichloropyrimidine undergoes a nucleophilic substitution reaction with methylthiol to introduce the methylsulfanyl groups at positions 4 and 6.
Amination: The intermediate product is then subjected to an amination reaction with aniline to introduce the phenyl group at position 5.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is studied for its role in inhibiting specific biological pathways, making it a candidate for drug development.
Industry: The compound is used in the synthesis of various organic materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It modulates biological pathways by interacting with key proteins, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(methylsulfanyl)pyrimidine: Lacks the phenyl group at position 5.
5-Phenylpyrimidine-2-amine: Lacks the methylsulfanyl groups at positions 4 and 6.
Uniqueness
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine is unique due to the presence of both methylsulfanyl groups and a phenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Propriétés
Numéro CAS |
6299-77-0 |
|---|---|
Formule moléculaire |
C12H13N3S2 |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
4,6-bis(methylsulfanyl)-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3S2/c1-16-10-9(8-6-4-3-5-7-8)11(17-2)15-12(13)14-10/h3-7H,1-2H3,(H2,13,14,15) |
Clé InChI |
FCAZHFPWQPCRTR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NC(=N1)N)SC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


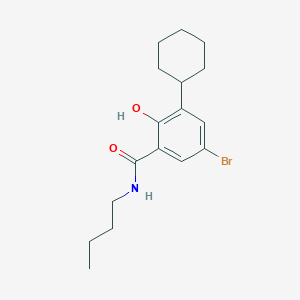

![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
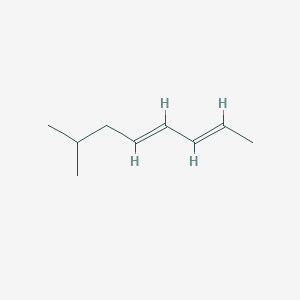
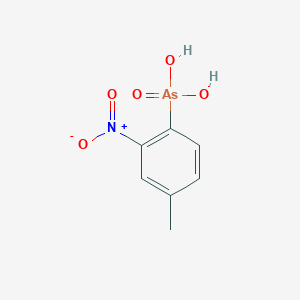
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)

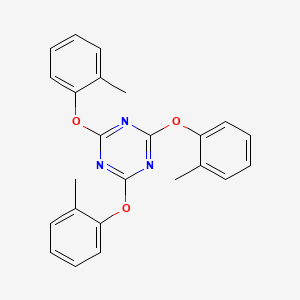
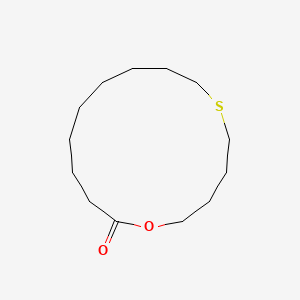
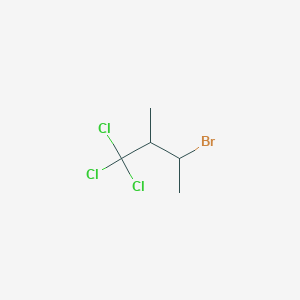
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)

![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
